(2R)-({[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
(2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound that features a thiazole ring, a phenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the dimethoxyphenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by acylation and amination reactions to introduce the other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, (2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2,2′-Oxydiethylamine: Used in the synthesis of macrocyclic bisimines.
Uniqueness
(2R)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is unique due to its combination of a thiazole ring, a dimethoxyphenyl group, and a phenylethanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C21H20N2O5S/c1-27-16-10-6-9-15(19(16)28-2)20-22-14(12-29-20)11-17(24)23-18(21(25)26)13-7-4-3-5-8-13/h3-10,12,18H,11H2,1-2H3,(H,23,24)(H,25,26)/t18-/m1/s1 |
InChI Key |
AXDIFXOMWQOYFR-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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